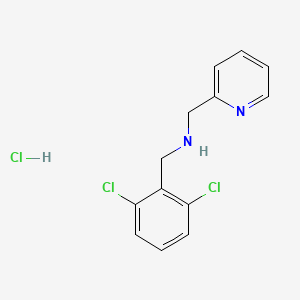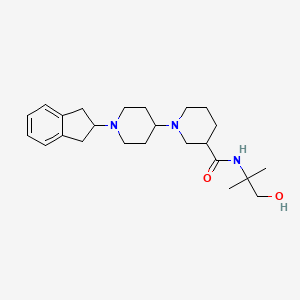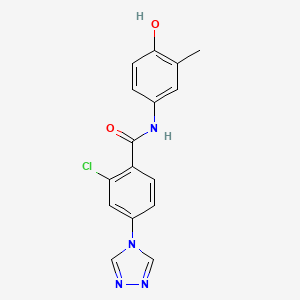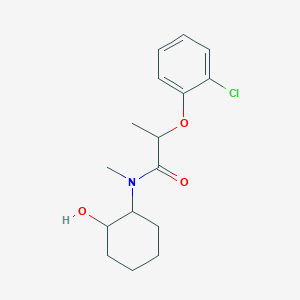
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various fields, including medicine, dentistry, and industry. CPC is a white crystalline powder that is soluble in water and has a bitter taste. It is commonly used as an antiseptic agent due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Wissenschaftliche Forschungsanwendungen
CPC has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. It has been used in various medical and dental products, such as mouthwashes, toothpaste, and throat sprays, to prevent and treat infections. CPC has also been used in industrial applications, such as in the preservation of food and textiles.
Wirkmechanismus
The mechanism of action of CPC involves the disruption of the cell membrane of microorganisms, leading to their death. CPC interacts with the phospholipid bilayer of the cell membrane, causing membrane damage and leakage of intracellular contents. This disrupts the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
CPC has been shown to have minimal toxicity and is generally considered safe for use in humans. However, high concentrations of CPC can cause irritation and damage to the mucous membranes and skin. In addition to its antimicrobial activity, CPC has been shown to have anti-inflammatory and antioxidant effects. It has also been reported to have an inhibitory effect on the formation of dental plaque and the growth of oral bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
CPC has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability in various conditions. However, it also has limitations, such as its potential interference with certain assays and its limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for the research and development of CPC. One area of interest is the optimization of the synthesis method to improve the yield and purity of CPC. Another area of research is the development of new formulations and delivery systems for CPC, such as nanoparticles and liposomes, to enhance its antimicrobial activity and reduce its toxicity. Additionally, the potential use of CPC in combination with other antimicrobial agents to improve their efficacy is an area of interest.
Synthesemethoden
CPC can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 2-pyridinemethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of CPC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGOZTROADRABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)


![3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347043.png)
![5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347047.png)
![ethyl 7-amino-4-oxo-6-(phenylsulfonyl)-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5347049.png)
![N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5347051.png)
![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5347061.png)
![(4-methoxybenzyl)[4-(methylthio)phenyl]amine](/img/structure/B5347070.png)